

Comparative Analysis of the Binding Affinity of Ethyl 6-bromo-3-coumarincarboxylate Derivatives

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Compound of Interest

Compound Name: *Ethyl 6-bromo-3-coumarincarboxylate*

Cat. No.: B1219299

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This guide provides a comparative evaluation of the binding affinity of various derivatives of **Ethyl 6-bromo-3-coumarincarboxylate**. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding the structure-activity relationships and therapeutic potential of this class of compounds. The data presented is compiled from multiple studies investigating their interactions with various biological targets.

Quantitative Binding Affinity Data

The binding affinities of several coumarin derivatives, including those structurally related to **Ethyl 6-bromo-3-coumarincarboxylate**, have been evaluated against different biological targets. The following table summarizes the key quantitative data from these studies, providing a comparative overview of their potency.

Compound ID/Name	Target	Assay Type	Binding Affinity (IC ₅₀ /K _i)	Reference
UBP608 (6-bromocoumarin-3-carboxylic acid)	GluN2A-containing NMDARs	Not Specified	IC ₅₀ = 19 µM	[1]
UBP608 (6-bromocoumarin-3-carboxylic acid)	GluN2B-containing NMDARs	Not Specified	IC ₅₀ = 90 µM	[1]
UBP608 (6-bromocoumarin-3-carboxylic acid)	GluN2C-containing NMDARs	Not Specified	IC ₅₀ = 68 µM	[1]
UBP608 (6-bromocoumarin-3-carboxylic acid)	GluN2D-containing NMDARs	Not Specified	IC ₅₀ = 426 µM	[1]
UBP657 (6-iodocoumarin-3-carboxylic acid)	GluN2A-containing NMDARs	Not Specified	93% inhibition	[1]
UBP657 (6-iodocoumarin-3-carboxylic acid)	GluN2B-containing NMDARs	Not Specified	55% inhibition	[1]
UBP657 (6-iodocoumarin-3-carboxylic acid)	GluN2D-containing NMDARs	Not Specified	23% inhibition	[1]
4-[2-[1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]hyd	hCA I	Not Specified	K _i = 21.95 nM	[2]

razino}benzenes
ulfonamide

3-acetyl-6-bromocoumarin	hDPP III	Not Specified	28.5% inhibition	[3]
6-bromo-2-oxo-2H-chromene-3-carbonitrile	hDPP III	Not Specified	7.9% inhibition	[3]
14b (4-fluorobenzamide derivative)	HepG2 cancer cell line	Not Specified	$IC_{50} = 2.62\text{-}4.85 \mu\text{M}$	[4][5][6]
14b (4-fluorobenzamide derivative)	HeLa cancer cell line	Not Specified	$IC_{50} = 0.39\text{-}0.75 \mu\text{M}$	[4][5][6]
14e (2,5-difluorobenzamide derivative)	HepG2 cancer cell line	Not Specified	$IC_{50} = 2.62\text{-}4.85 \mu\text{M}$	[4][5][6]
14e (2,5-difluorobenzamide derivative)	HeLa cancer cell line	$IC_{50} = 0.39\text{-}0.75 \mu\text{M}$	[4][5][6]	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the synthesis and evaluation of the coumarin derivatives cited in this guide.

General Synthesis of Coumarin-3-Carboxylic Acid Derivatives via Knoevenagel Condensation

A common method for the synthesis of coumarin-3-carboxylic acid derivatives is the Knoevenagel condensation.[\[1\]](#)

- Reaction Setup: A mixture of the appropriate salicylaldehyde (8.06 mmol), Meldrum's acid (1.16 g, 8.06 mmol), and piperidinium acetate (29 mg, 0.2 mmol) in ethanol (25 mL) is prepared.
- Reaction Conditions: The mixture is stirred at room temperature for 20 minutes and then heated under reflux for 2 hours.
- Product Isolation: The reaction mixture is cooled to room temperature and then further stirred at 0°C for one hour. The resulting precipitate is filtered, washed thoroughly with ethanol, and dried under vacuum to yield the desired product.

Synthesis of UBP656 from Ethyl 6-bromo-3-coumarincarboxylate

UBP656 was synthesized in a two-step process starting from **ethyl 6-bromo-3-coumarincarboxylate**.^[1]

- Heck Coupling: A flame-dried flask is charged with **ethyl 6-bromo-3-coumarincarboxylate** (1.50 g, 5.05 mmol), palladium acetate (11.5 mg, 1 mol%), and tri-*o*-tolylphosphine (62.1 mg, 4 mol%). The flask is evacuated and backfilled with argon three times. Degassed anhydrous dimethylformamide (25 mL) is added, followed by ethyl acrylate (0.69 mL, 6.31 mmol) and triethylamine (1.76 mL, 12.62 mmol). The mixture is heated at 100°C overnight.
- Hydrolysis: The resulting di-ester is hydrolyzed using a base to yield UBP656.

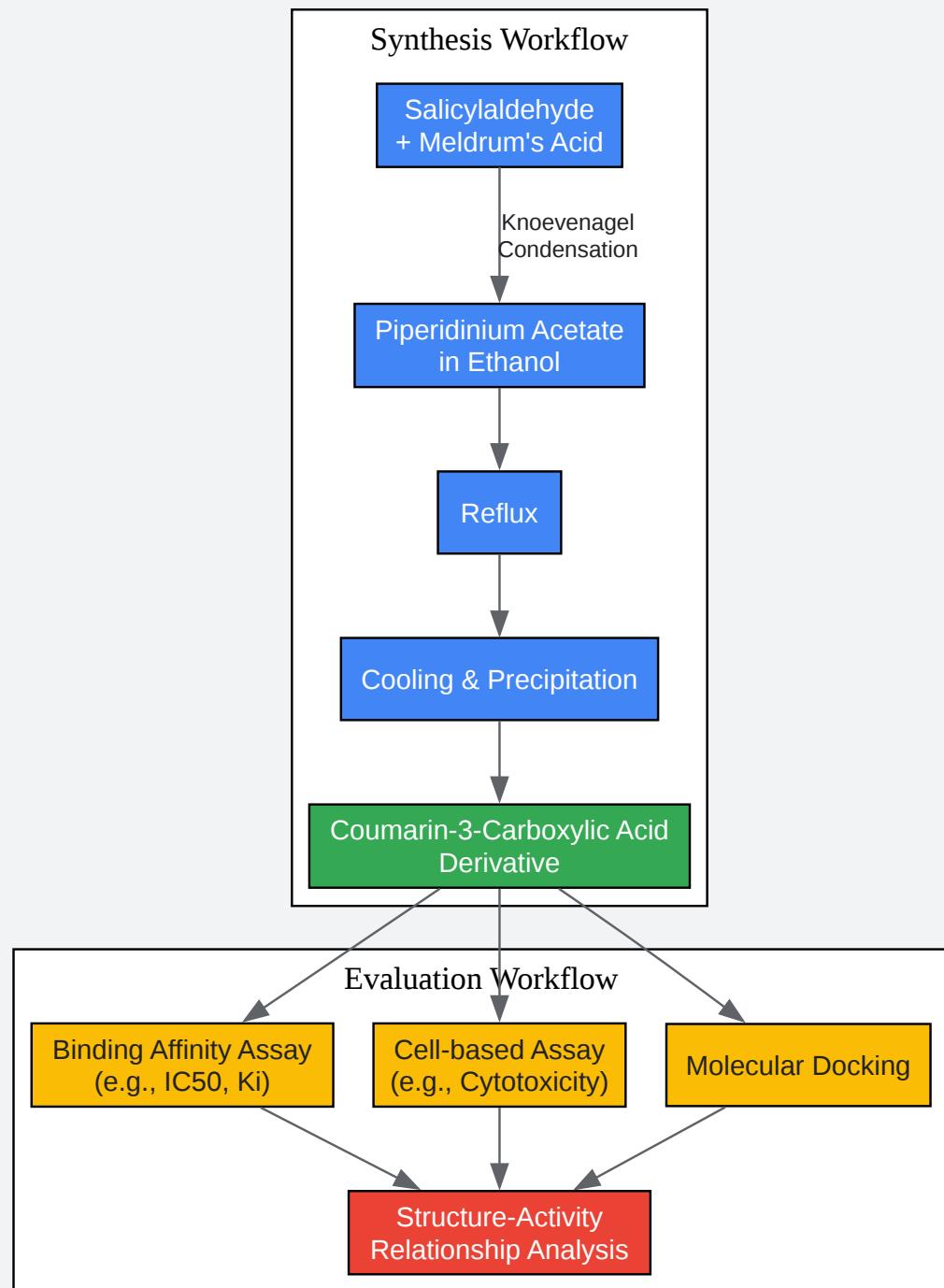
Molecular Docking Studies

Molecular docking simulations are frequently employed to predict the binding mode and affinity of ligands to their target proteins. For instance, the binding of coumarin-3-carboxamide derivatives to the active site of the CK2 enzyme was investigated to understand the structural basis for their anticancer activity.^{[4][5][6]}

Visualizations

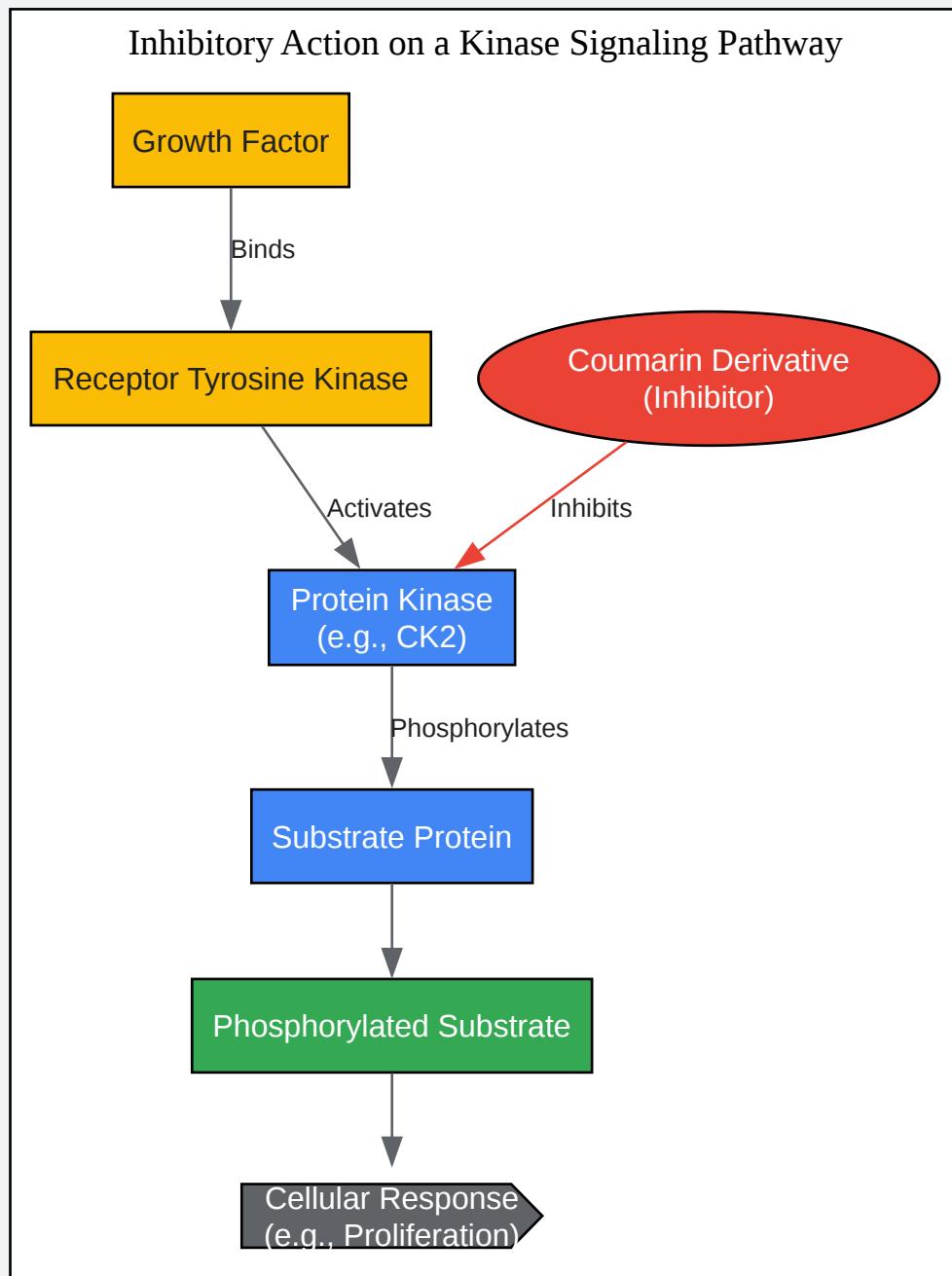
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a generalized experimental workflow for synthesizing and evaluating coumarin derivatives and a representative signaling pathway they might modulate.



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Caption: General workflow for synthesis and evaluation of coumarin derivatives.



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Caption: Inhibition of a generic kinase signaling pathway by a coumarin derivative.

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